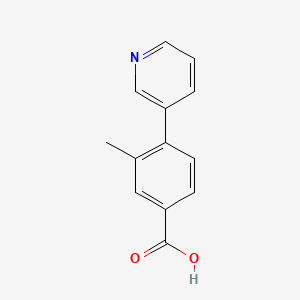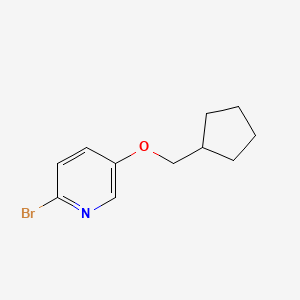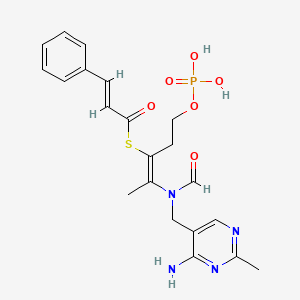
Methyl 2-(4-nitronapthalen-1-yl)-2-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-nitronapthalen-1-yl)-2-phenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitro group attached to a naphthalene ring, which is further connected to a phenylacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-nitronapthalen-1-yl)-2-phenylacetate typically involves the esterification of 2-(4-nitronapthalen-1-yl)-2-phenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine derivative.
Reduction: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide or hydrochloric acid.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are commonly used.
Major Products:
Reduction of the nitro group: 2-(4-Aminonapthalen-1-yl)-2-phenylacetate.
Hydrolysis of the ester group: 2-(4-Nitronapthalen-1-yl)-2-phenylacetic acid.
Electrophilic substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-nitronapthalen-1-yl)-2-phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of dyes, pigments, and other materials due to its aromatic structure.
Wirkmechanismus
The mechanism of action of Methyl 2-(4-nitronapthalen-1-yl)-2-phenylacetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The ester group can be hydrolyzed by esterases, leading to the release of the corresponding acid, which can further participate in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(4-nitrophenyl)-2-phenylacetate: Similar structure but with a phenyl ring instead of a naphthalene ring.
Methyl 2-(4-aminonapthalen-1-yl)-2-phenylacetate: The nitro group is reduced to an amine.
Methyl 2-(4-chloronapthalen-1-yl)-2-phenylacetate: The nitro group is replaced with a chlorine atom.
This compound’s unique structure and reactivity make it a valuable molecule for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C19H15NO4 |
|---|---|
Molekulargewicht |
321.3 g/mol |
IUPAC-Name |
methyl 2-(4-nitronaphthalen-1-yl)-2-phenylacetate |
InChI |
InChI=1S/C19H15NO4/c1-24-19(21)18(13-7-3-2-4-8-13)16-11-12-17(20(22)23)15-10-6-5-9-14(15)16/h2-12,18H,1H3 |
InChI-Schlüssel |
PDCHVVOMKBQXNW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1=CC=CC=C1)C2=CC=C(C3=CC=CC=C32)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B12088034.png)

![7-[(3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12088047.png)
![[2,4'-Bipyridine]-2'-carbaldehyde](/img/structure/B12088052.png)




![7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12088080.png)




